molecular formula C9H9BrOS2 B060325 4-Bromo-2-(1,3-dithiolan-2-yl)phenol CAS No. 175276-78-5

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Cat. No. B060325
M. Wt: 277.2 g/mol
InChI Key: DFSLMGQWCGFHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(1,3-dithiolan-2-yl)phenol represents a class of compounds that have garnered interest due to their unique structural attributes and potential applications in various fields of chemistry and material science. While direct studies on this specific compound are limited, insights can be drawn from related bromophenol and dithiolane compounds which exhibit significant biological, chemical, and physical properties.

Synthesis Analysis

The synthesis of bromophenols generally involves halogenation reactions where bromine atoms are introduced into phenolic compounds. These processes often require specific conditions to achieve the desired bromination pattern on the phenolic ring. For instance, compounds such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol have been synthesized through reactions involving salicylaldehyde derivatives with amino compounds under controlled conditions (Khalaji et al., 2017).

Molecular Structure Analysis

The molecular structure of bromophenols is characterized by the presence of bromine atoms attached to the phenolic ring, which can significantly influence the molecular conformation and electronic distribution. X-ray crystallography studies reveal that these molecules often adopt specific configurations that are stabilized by intramolecular hydrogen bonds, as seen in the structure analysis of related compounds (A. D. Khalaji et al., 2017).

Scientific Research Applications

Catechol Oxidase Models and Ligand Influence

Research has explored the synthesis of less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins, focusing on the influence of a thioether group near the metal site. These studies revealed that bromophenol-based ligands with different arms attached to the phenolic ring can impact catecholase activity and speciation in solution. This highlights the potential applications of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol in modeling enzymatic activities and understanding ligand influence on metal site activities in proteins (Merkel et al., 2005).

Synthesis of Novel Derivatives

There's significant interest in synthesizing novel derivatives of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol. Studies include the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives, highlighting the compound's versatility in forming structurally varied and potentially bioactive derivatives. These compounds' synthesis and characterization through NMR, MS spectrometry, and spectroscopy methods demonstrate its potential in creating a variety of chemical entities for different applications (Sarbu et al., 2019).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol derivatives. For instance, novel 4-Pyrrolidin-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacterial strains. The findings indicated that these derivatives have promising antibacterial effects, suggesting the potential of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Structural Analysis

There's also a focus on the molecular structural analysis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol and its derivatives. Studies involving X-ray crystallography and spectroscopy methods have been conducted to understand the molecular structure, bonding, and geometry of these compounds. This provides valuable insights into the compound's chemical behavior and potential applications in various scientific fields (Chirita et al., 2013).

Safety And Hazards

The safety data sheet for 4-Bromo-2-(1,3-dithiolan-2-yl)phenol indicates that it should be handled with personal protective equipment and face protection. It should be stored in a dry, cool, and well-ventilated place at a temperature not exceeding 25°C .

properties

IUPAC Name

4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSLMGQWCGFHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403020
Record name 4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

CAS RN

175276-78-5
Record name 4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.